molecular formula C9H15ClN2O2 B6257508 N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride CAS No. 2680533-00-8

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride

Cat. No. B6257508
CAS RN: 2680533-00-8
M. Wt: 218.7
InChI Key:
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Description

N-(2-Aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride, also known as NEDMA, is a synthetic compound that is used as a substrate for the enzyme l-amino acid oxidase (LAAO). NEDMA is a member of the furan family of compounds and is commonly used in scientific research due to its ability to be easily synthesized, its low toxicity, and its wide range of applications.

Scientific Research Applications

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride has a wide range of scientific research applications. It is used as a substrate for the enzyme l-amino acid oxidase (LAAO), which is involved in the metabolism of amino acids. N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is also used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins. Additionally, N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is used as a substrate for the enzyme acyl-CoA synthetase, which is involved in fatty acid metabolism.

Mechanism of Action

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is a substrate for the enzyme l-amino acid oxidase (LAAO). LAAO catalyzes the oxidation of l-amino acids to their corresponding aldehydes. The aldehydes are then further oxidized to their corresponding carboxylic acids. N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is also a substrate for the enzyme acyl-CoA synthetase, which catalyzes the conversion of fatty acids to acyl-CoA molecules.
Biochemical and Physiological Effects
N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme l-amino acid oxidase, as well as to inhibit the enzyme acyl-CoA synthetase. Additionally, N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride has been shown to increase the production of nitric oxide, which has a variety of physiological effects.

Advantages and Limitations for Lab Experiments

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride has several advantages for lab experiments. It is easily synthesized, it is relatively non-toxic, and it has a wide range of applications. However, N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride also has some limitations. It is not suitable for use in studies involving the metabolism of l-amino acids, as it inhibits the enzyme l-amino acid oxidase. Additionally, N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride may not be suitable for use in studies involving fatty acid metabolism, as it inhibits the enzyme acyl-CoA synthetase.

Future Directions

The potential future directions for N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride include further research into its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into the structure and function of proteins and enzymes that are involved in the metabolism of l-amino acids and fatty acids could lead to new and improved synthetic methods for producing N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride. Finally, further research into the synthesis of N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride could lead to more efficient and cost-effective methods for producing this compound.

Synthesis Methods

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride can be synthesized by reacting 2,5-dimethylfuran-3-carboxylic acid with ethylenediamine in the presence of an acid catalyst, such as hydrochloric acid. The reaction yields N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride hydrochloride, which is a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with N-(2-aminoethyl)ethylenediamine in the presence of a coupling agent to form the desired product. The product is then converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "2,5-dimethylfuran-3-carboxylic acid", "N-(2-aminoethyl)ethylenediamine", "Coupling agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,5-dimethylfuran-3-carboxylic acid and N-(2-aminoethyl)ethylenediamine in a suitable solvent such as dichloromethane.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to remove the coupling agent and any insoluble impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in a suitable solvent such as ethanol and add hydrochloric acid to form the hydrochloride salt.", "Step 6: Filter the product and wash with a suitable solvent such as diethyl ether to obtain the final product as a white solid." ] }

CAS RN

2680533-00-8

Product Name

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.7

Purity

95

Origin of Product

United States

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